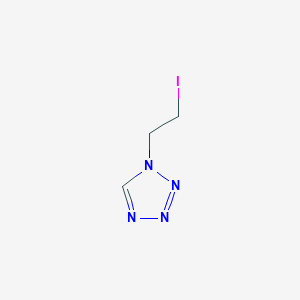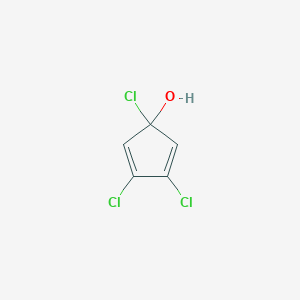
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol is a chlorinated derivative of cyclopenta-2,4-dien-1-ol. This compound is characterized by the presence of three chlorine atoms attached to the cyclopentadiene ring, which significantly alters its chemical properties and reactivity. The molecular formula of this compound is C5H3Cl3O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichlorocyclopenta-2,4-dien-1-ol typically involves the chlorination of cyclopenta-2,4-dien-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also critical due to the handling of chlorine gas and other hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of chlorinated ketones or carboxylic acids.
Reduction: Formation of partially or fully dechlorinated cyclopentadiene derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,4-Trichlorocyclopenta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-2,4-dien-1-ol: The parent compound without chlorine atoms.
1,2,3-Trichlorocyclopenta-2,4-dien-1-ol: A similar compound with chlorine atoms at different positions.
1,3,5-Trichlorocyclopenta-2,4-dien-1-ol: Another chlorinated derivative with a different substitution pattern.
Uniqueness
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. The position of chlorine atoms influences its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
591755-74-7 |
|---|---|
Molekularformel |
C5H3Cl3O |
Molekulargewicht |
185.43 g/mol |
IUPAC-Name |
1,3,4-trichlorocyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C5H3Cl3O/c6-3-1-5(8,9)2-4(3)7/h1-2,9H |
InChI-Schlüssel |
LPAZQBISXPNURA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC1(O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
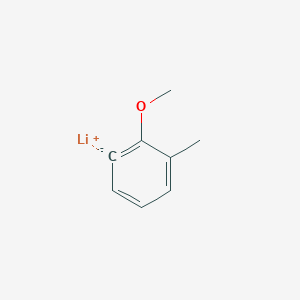
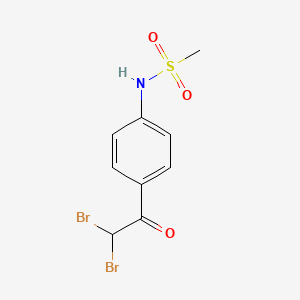
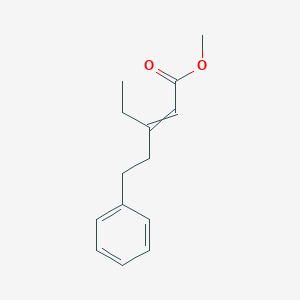
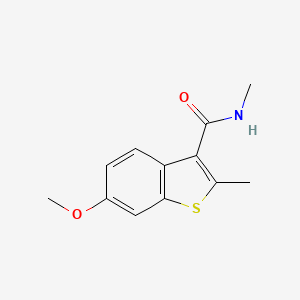
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
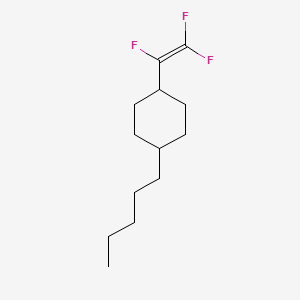
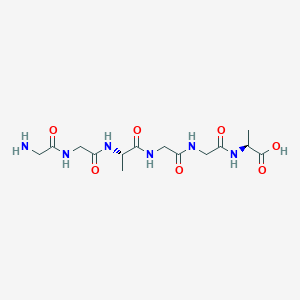
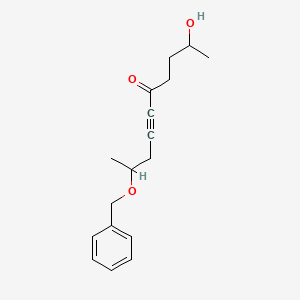
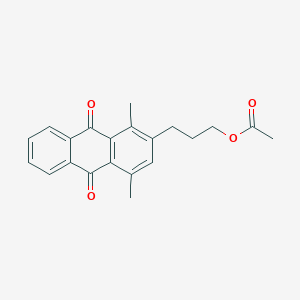
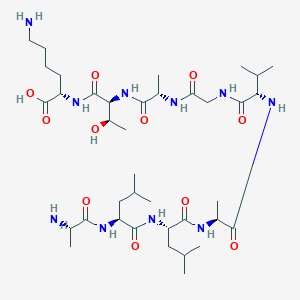
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
